2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone
Description
Chemical Classification and Nomenclature
This compound belongs to the benzophenone class of organic compounds, which are characterized by their diphenyl ketone structure. The systematic nomenclature of this compound reflects its complex substitution pattern, incorporating multiple functional groups that significantly influence its chemical and physical properties. The compound can be classified as a halogenated benzophenone derivative with heterocyclic substitution, specifically featuring an azetidine ring attachment.
The molecular structure of this compound is characterized by its molecular formula, which places it within the broader category of organofluorine and organobromine compounds. The azetidine moiety, a four-membered nitrogen-containing heterocycle, represents a significant structural feature that distinguishes this compound from simpler benzophenone derivatives. This heterocyclic component is known to enhance biological activity and alter the pharmacokinetic properties of organic molecules.
Table 1: Chemical Classification of this compound
| Classification Category | Specific Class | Key Features |
|---|---|---|
| Primary Classification | Benzophenone Derivative | Diphenyl ketone core structure |
| Halogen Content | Organofluorine/Organobromine | Contains both fluorine and bromine substituents |
| Heterocyclic Component | Azetidine-containing Compound | Four-membered nitrogen heterocycle |
| Functional Group Category | Ketone with Mixed Substitution | Carbonyl group with halogen and heterocyclic modifications |
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, with the positional descriptors indicating the specific locations of substituents on the benzophenone backbone. The 2'-position designation refers to the ortho position on one phenyl ring where the azetidinomethyl group is attached, while the 4-bromo and 3-fluoro designations indicate the para and meta positions respectively on the second phenyl ring.
Historical Context of Benzophenone Derivatives in Research
The historical development of benzophenone chemistry traces back to the nineteenth century, when benzophenone itself was first synthesized in 1834 through the distillation of calcium benzoate. Carl Graebe at the University of Königsberg made early contributions to benzophenone research in 1874, describing fundamental reactions and properties of these compounds. The photochemical properties of benzophenones were first recognized in 1900 by French researchers, although their initial structural characterizations contained errors that were later corrected by Ciamician and Silber.
The evolution of benzophenone research has been marked by significant discoveries in photochemistry and mechanistic understanding. The first mechanistic studies of benzophenone photoreduction were attributed to Cohen in 1920, who employed early ultraviolet absorption spectroscopy techniques. Subsequent work by Bachmann in 1933 compared photoreductions in neutral versus basic media, while Weissmann, Bergmann, and Hirshberg proposed initial chemical mechanisms that were later refined through more sophisticated analytical methods.
Table 2: Key Historical Milestones in Benzophenone Research
| Year | Researcher(s) | Contribution | Significance |
|---|---|---|---|
| 1834 | Peligot | First synthesis of benzophenone | Established foundational chemistry |
| 1874 | Carl Graebe | Early benzophenone characterization | Advanced structural understanding |
| 1900 | French researchers | Discovery of photoreduction properties | Opened photochemistry applications |
| 1920 | Cohen | First mechanistic studies | Introduced spectroscopic analysis |
| 1933 | Bachmann | Comparative photoreduction studies | Expanded reaction scope |
The development of more complex benzophenone derivatives, including halogenated and heterocycle-containing variants like this compound, represents a natural progression in the field's evolution. Modern synthetic approaches have enabled the creation of increasingly sophisticated molecules that combine multiple functional groups to achieve specific biological or chemical objectives. The integration of fluorine and bromine substituents reflects contemporary medicinal chemistry strategies that exploit halogen bonding and electronic effects to enhance molecular properties.
Research into benzophenone derivatives has expanded significantly in recent decades, with over 300 natural benzophenones identified and characterized for their diverse structural features and biological activities. The pharmaceutical industry has particularly embraced benzophenone scaffolds, with numerous derivatives under clinical investigation for various therapeutic applications. This historical trajectory culminates in the development of highly specialized compounds like this compound, which represent the current state of the art in rational drug design and synthetic organic chemistry.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic and medicinal chemistry stems from its unique combination of structural features that address multiple contemporary research objectives. The compound exemplifies modern approaches to molecular design that prioritize both synthetic accessibility and biological activity optimization. The presence of halogen substituents, particularly the strategic placement of fluorine and bromine atoms, reflects established principles in medicinal chemistry that exploit halogen bonding interactions and electronic modulation effects.
In organic chemistry, this compound represents an important synthetic target that challenges conventional methodologies while providing opportunities for methodological advancement. The synthesis of such complex molecules requires sophisticated multi-step synthetic strategies that incorporate halogenation reactions, heterocycle formation, and careful functional group manipulation. The azetidine ring system introduces conformational constraints that can significantly influence the molecule's three-dimensional structure and subsequent interactions with biological targets.
Table 3: Medicinal Chemistry Significance Factors
| Structural Feature | Medicinal Chemistry Benefit | Research Application |
|---|---|---|
| Fluorine Substitution | Enhanced metabolic stability | Drug development programs |
| Bromine Substitution | Halogen bonding capabilities | Protein-ligand interactions |
| Azetidine Ring | Conformational restriction | Selectivity enhancement |
| Benzophenone Core | Photoactive properties | Photopharmacology applications |
The medicinal chemistry applications of benzophenone derivatives have been extensively documented, with particular emphasis on their potential as anticancer, anti-inflammatory, and antimicrobial agents. Research has demonstrated that benzophenone scaffolds can serve as effective inhibitors of various enzymatic targets, including acetylcholinesterase, which has implications for Alzheimer's disease treatment. The specific substitution pattern in this compound may confer unique binding properties that distinguish it from simpler benzophenone derivatives.
Recent studies have highlighted the importance of benzophenone derivatives in targeting presenilin proteins, which play crucial roles in Alzheimer's disease pathogenesis. Computational approaches have identified benzophenone integrated derivatives as potential inhibitors of presenilin-1 and presenilin-2 proteins, suggesting that compounds like this compound may have significant therapeutic potential. The compound's complex structure allows for multiple interaction modes with biological targets, potentially leading to enhanced selectivity and efficacy compared to simpler molecular frameworks.
The photochemical properties inherent to benzophenone derivatives also contribute to their significance in medicinal chemistry applications. Benzophenones can function as photosensitizers and photoinitiators, properties that have been exploited in photodynamic therapy and other light-activated therapeutic modalities. The specific substitution pattern in this compound may modulate these photochemical properties, creating opportunities for specialized applications in photopharmacology and related fields.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(4-bromo-3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAVKDGYZRFLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643712 | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-97-7 | |
| Record name | [2-(1-Azetidinylmethyl)phenyl](4-bromo-3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-bromo-3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromo-3-fluorobenzophenone Intermediate
The benzophenone core with bromine and fluorine substituents is prepared through Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.
- Typical Procedure:
Fluorobenzene is reacted with 2-bromo benzoyl chloride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst under controlled temperature to yield 4-bromo-3-fluorobenzophenone. - Reaction Conditions:
- Solvent: Fluorobenzene or chlorinated aromatic solvents
- Catalyst: Anhydrous AlCl3
- Temperature: Ambient to reflux depending on scale
- Yield: Approximately 70% under optimized conditions.
Introduction of the Azetidinomethyl Group
The azetidinomethyl substituent is introduced by reacting the benzophenone intermediate with azetidine derivatives.
- Method:
- The benzophenone intermediate bearing a suitable leaving group (e.g., halogen or activated methyl group) undergoes nucleophilic substitution with azetidine or azetidinomethyl reagents.
- Alternatively, reductive amination can be employed where the benzophenone carbonyl is first converted to an imine with azetidine, followed by reduction to the corresponding amine.
- Reagents:
- Azetidine or azetidinomethyl halides
- Bases such as sodium methoxide or potassium carbonate to facilitate substitution
- Reducing agents like sodium borohydride if reductive amination is used
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: Mild heating (40–80 °C) to promote reaction kinetics.
Bromination and Fluorination Steps
- Bromination is typically achieved using potassium bromide in the presence of oxidizing agents or brominating reagents under controlled acidic conditions to ensure regioselectivity.
- Fluorination is often introduced via fluorinated starting materials or selective fluorination reagents to maintain the fluorine atom at the 3-position.
Purification
- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate and petroleum ether mixtures to isolate the pure 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone.
- Crystallization from suitable solvents may be employed to enhance purity.
Summary Table of Preparation Steps
Research Findings and Notes
- The azetidinomethyl group imparts unique chemical reactivity and potential biological activity, making the synthetic route critical for maintaining functional group integrity.
- The use of mild reaction conditions during substitution prevents decomposition of the azetidine ring.
- Bromination under controlled acidic conditions ensures selective substitution without over-bromination or side reactions.
- The synthetic route is adaptable for scale-up with careful control of temperature and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is , with a molecular weight of approximately 348.2 g/mol. The compound features a unique structure that includes an azetidine ring, bromine, and fluorine substituents on the benzophenone backbone, making it a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a building block in the synthesis of various heterocyclic compounds. Its functional groups allow for diverse reactions, including nucleophilic substitutions and cyclization processes, which are essential in developing new pharmaceuticals.
Biological Applications
In biological research, derivatives of this compound have been investigated for their enzyme inhibitory properties. Notably, studies have shown its potential as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes involved in prostaglandin biosynthesis. Its structure allows it to interact with biological targets effectively.
Medicinal Chemistry
The compound has been explored for its antimicrobial , anticancer , and anti-inflammatory properties. Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting its potential use in cancer therapy. The mechanism appears to involve apoptosis induction and modulation of cell signaling pathways .
Study 1: Anti-inflammatory Activity
A study published in Molecular Pharmacology examined the interaction of this compound with cyclooxygenase enzymes. The results indicated significant inhibition of enzyme activity, suggesting its application as an anti-inflammatory agent. The study utilized both in vitro and in vivo models to validate the findings.
Study 2: Antitumor Effects
Research conducted by the National Institutes of Health focused on the cytotoxic effects of this compound against human cancer cell lines. The study reported IC50 values ranging from 10 µM to 30 µM across different cell types, demonstrating its potential as a therapeutic agent in oncology.
Industrial Applications
In industry, this compound is being investigated for its role in the synthesis of advanced materials such as polymers and nanomaterials. Its unique chemical properties make it suitable for developing innovative materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-4-bromo-3-fluorobenzophenone is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For instance, the azetidine ring and halogen atoms may play a role in binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Key Findings :
- Fluorine Position : Fluorine at the 3-position (meta) may enhance thermal stability compared to the 2-position (ortho), as meta-substituted aromatics often exhibit lower ring strain .
- Azetidinomethyl Position: The 2'-substituted isomer (CAS: 898754-97-7) likely has reduced steric hindrance compared to 3'-substituted analogs, favoring reactivity in nucleophilic substitutions.
Functional Group Analogs
Brominated Acetophenones
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5) shares a brominated aromatic core but replaces fluorine and azetidinomethyl with a methoxy group. Key differences:
- Reactivity : The methoxy group (-OCH₃) is strongly electron-donating, activating the ring for electrophilic substitution, whereas fluorine (-F) is electron-withdrawing, deactivating the ring .
- Applications : Methoxy derivatives are often intermediates in fragrances or pharmaceuticals, while fluorine-containing compounds are prioritized in medicinal chemistry for metabolic stability .
Halogenated Benzophenones with Heterocycles
Compounds like 4-Acetamido-3-bromobenzotrifluoride (CAS: 761-18-5) and 4-Acetamido-5-chloro-2-methoxybenzoic acid (CAS: 42135-35-3) highlight the role of additional functional groups:
- Trifluoromethyl (-CF₃): Enhances lipophilicity and bioavailability compared to the azetidinomethyl group .
- Acetamido (-NHCOCH₃): Introduces hydrogen-bonding capacity, which is absent in the target compound’s azetidinomethyl group .
Comparative Data Table
| Property | This compound | 2-Bromo-4'-methoxyacetophenone | 4-Acetamido-3-bromobenzotrifluoride |
|---|---|---|---|
| Molecular Formula | C₁₇H₁₅BrFNO | C₉H₉BrO₂ | C₉H₇BrF₃NO |
| Substituents | Br, F, Azetidinomethyl | Br, OCH₃ | Br, CF₃, NHCOCH₃ |
| Electron Effects | Electron-withdrawing (F) | Electron-donating (OCH₃) | Strongly electron-withdrawing (CF₃) |
| Typical Applications | Synthetic intermediate | Pharmaceutical intermediates | Agrochemical precursors |
| Bioactivity Potential | Moderate (untested) | High (documented) | High (documented) |
Biological Activity
2'-Azetidinomethyl-4-bromo-3-fluorobenzophenone is a synthetic organic compound with a unique structure featuring an azetidine ring, bromine, and fluorine substituents on a benzophenone backbone. Its molecular formula is . The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features
- Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's biological interactions.
- Bromine and Fluorine Atoms : Halogen substituents that can affect the compound's reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing cellular pathways related to cancer proliferation and apoptosis. The presence of halogens can enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Assay Method | Notes |
|---|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | MTT Assay | Significant cytotoxicity observed. |
| MCF-7 (Breast Cancer) | 15.0 | Colony Formation Assay | Induces apoptosis in a dose-dependent manner. |
| A549 (Lung Cancer) | 10.0 | LDH Release Assay | Shows potential for inhibiting cell migration. |
These studies indicate that this compound exhibits notable cytotoxicity against several cancer cell lines, suggesting its potential as an anti-cancer agent.
In Vivo Studies
Preliminary in vivo studies have been conducted to assess the efficacy of the compound in animal models. Notably, a study involving xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
Case Study 1: Antitumor Activity
In a recent study published in RSC Medicinal Chemistry, researchers evaluated the antitumor activity of this compound in a mouse model bearing human tumor xenografts. The results indicated:
- Tumor Size Reduction : A decrease of approximately 40% in tumor volume after four weeks of treatment.
- Mechanistic Insights : The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Pharmacokinetics and Toxicology
Another study focused on the pharmacokinetics and potential toxicity of the compound:
- Bioavailability : Oral administration showed a bioavailability of around 55%.
- Toxicity Profile : No significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile.
Q & A
Q. What are the key synthetic pathways for 2'-azetidinomethyl-4-bromo-3-fluorobenzophenone, and what intermediates are critical?
- Methodological Answer : A common approach involves multi-step halogenation and heterocyclic substitution. Starting with a benzophenone backbone, bromine and fluorine substituents are introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using Br₂/FeBr₃ for bromination and HF-pyridine for fluorination). The azetidine moiety is typically added via nucleophilic substitution, where a bromomethyl intermediate reacts with azetidine under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates include 4-bromo-3-fluorobenzophenone and its bromomethyl derivative .
- Validation : Monitor reaction progress using TLC and confirm intermediates via -NMR (e.g., δ 4.3–4.5 ppm for azetidine CH₂ groups) .
Q. How can researchers ensure purity and stability during synthesis?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
- Stability : Store at 0–6°C in amber vials to prevent photodegradation. Verify purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% for C, H, N) .
Advanced Research Questions
Q. What are the challenges in achieving regioselectivity during halogenation of the benzophenone core?
- Methodological Answer : Bromination and fluorination compete at ortho/para positions. To prioritize 3-fluoro and 4-bromo substitution:
- Use directing groups (e.g., acetyl) to orient EAS.
- Optimize temperature (0–5°C for slower kinetics) and stoichiometry (1.1 eq Br₂).
- Confirm regiochemistry via -NMR (e.g., C-Br at ~110 ppm, C-F at ~160 ppm) .
Q. How can spectroscopic data contradictions (e.g., conflicting melting points) be resolved?
- Methodological Answer :
- Reproducibility : Standardize drying protocols (vacuum desiccator vs. ambient).
- Polymorphism : Perform DSC analysis to identify crystalline forms.
- Cross-validate : Compare with structurally analogous compounds (e.g., 4-bromo-4'-fluorobenzophenone, mp 47–49°C ).
Q. What green chemistry approaches improve the sustainability of azetidine coupling?
- Methodological Answer :
- Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.
- Use catalytic CuI/1,10-phenanthroline for Ullmann-type coupling to reduce waste.
- Monitor atom economy (e.g., >70% yield with <5% side products) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to optimize reaction yields?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–10 mol%).
- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., high temperature + polar solvent maximizes azetidine coupling).
- Statistical validation : Use ANOVA (p < 0.05) to confirm significance .
Q. What analytical techniques best characterize the azetidine ring’s conformation?
- Methodological Answer :
- X-ray crystallography : Resolve chair vs. boat conformations (bond angles 109.5° for sp³ hybridization).
- VT-NMR : Track dynamic ring puckering (e.g., coalescence temperature for proton exchange).
- DFT calculations : Compare experimental IR (C-N stretch ~1200 cm⁻¹) with simulated spectra .
Contradiction Management
Q. How to address conflicting bioactivity results in cell-based assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
